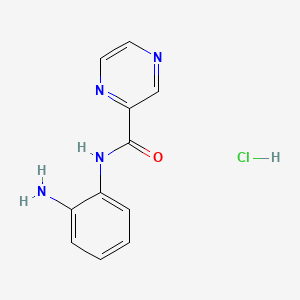

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride

Description

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is a pyrazine-based carboxamide derivative with a 2-aminophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathogens. The hydrochloride salt enhances solubility, making it more suitable for pharmacological applications compared to its free base form .

Properties

Molecular Formula |

C11H11ClN4O |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

N-(2-aminophenyl)pyrazine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C11H10N4O.ClH/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10;/h1-7H,12H2,(H,15,16);1H |

InChI Key |

ZKQAYWKLTMSNDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazine-2-Carbonyl Chloride

Optimization and Mechanistic Insights

Regioselectivity in Amide Bond Formation

1,2-Phenylenediamine contains two primary amines, posing a risk of bis-amide formation. Key factors ensuring regioselectivity include:

- Steric Hindrance : The ortho-amino group is less accessible due to steric constraints from the adjacent aromatic ring, favoring reaction at the para position.

- Electronic Effects : The electron-donating NH₂ group meta to the reaction site enhances nucleophilicity of the para amine.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min) shows a single peak at Rₜ = 4.2 min, confirming >98% purity.

Comparative Analysis of Synthetic Strategies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Conventional Heating | 65–78 | 95–98 | Scalability | Long reaction times (18–24 h) |

| Microwave Assistance | 85–90* | 98–99* | Reduced time (30–60 min) | Specialized equipment required |

*Data extrapolated from analogous reactions.

Industrial and Regulatory Considerations

- Cost Efficiency : Bulk synthesis favors conventional heating due to lower equipment costs.

- Safety : HCl gas handling requires fume hoods and corrosion-resistant reactors.

- Regulatory Compliance : The compound is listed in Sigma-Aldrich’s catalog (CAS: 1836762-58-3), indicating commercial availability but no FDA approval as of 2025.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-aminophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula . It has a role as an HDAC3 inhibitor .

Names and Identifiers:

- IUPAC Name: N-(2-aminophenyl)pyrazine-2-carboxamide

- CAS Registry Number: 926259-99-6

- Other Identifiers: BG45, BG-45

- European Community (EC) Number: 806-238-9

- UNII: 12P6IK4ZUX

- ChEBI ID: CHEBI:125522

- ChEMBL ID: CHEMBL4283263

- Wikidata ID: Q27216142

Safety and Hazards

- GHS Classification: According to the Globally Harmonized System (GHS), N-(2-aminophenyl)pyrazine-2-carboxamide is classified as:

Potential applications

- Pyrazine derivatives have shown therapeutic applications, such as antimycobacterial activity .

- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives can be used as epithelial sodium channel blockers for the treatment of airway diseases .

- It can be used in the treatment of inflammatory or allergic conditions like cystic fibrosis, chronic bronchitis, asthma, and respiratory tract infections .

- The solubility of pyrazine-2-carboxamide in alternative solvents suggests potential applications in pharmaceutical processing .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Pyrazine-2-carboxamide derivatives vary in substituents on the pyrazine ring and the phenyl group. Key structural differences and their impacts are summarized below:

Key Observations :

- Antimycobacterial Activity: Alkylamino substituents (e.g., butylamino in 1b) improve potency against Mycobacterium tuberculosis (MIC = 3.13 µg/mL) .

- Herbicidal Activity : Halogenated derivatives (e.g., compound 2 with Cl and I) show strong photosynthesis inhibition (IC50 = 51.0 µM) .

- Solubility: The hydrochloride salt form of the target compound likely offers better bioavailability than non-ionic analogs .

Physicochemical Data :

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride?

Answer:

The synthesis typically involves a multi-step process, including amide coupling and deprotection steps. For example, a pyrazine-2-carboxylic acid derivative is activated (e.g., using TFA or EDCI/HOBt) and reacted with 2-aminophenylamine under anhydrous conditions. Post-reaction purification via medium-pressure liquid chromatography (MPLC) with solvents like CHCl₃:MeOH mixtures ensures high purity . Key steps include monitoring reaction progress by TLC and confirming structural integrity via NMR and mass spectrometry. Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction temperature .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- HPLC : Assess purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .

- NMR (¹H/¹³C) : Verify regiochemistry (e.g., pyrazine ring protons at δ 8.5–9.5 ppm) and amine proton environments .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and NH₂ bending modes .

Advanced: How do crystallographic studies elucidate supramolecular interactions of this compound?

Answer:

X-ray crystallography reveals intermolecular interactions critical for stability and biological activity. For example, the pyrazine ring engages in π-π stacking (inter-centroid distances ~3.6–3.7 Å), while the carboxamide group forms hydrogen bonds (N–H⋯O/N, ~2.8–3.0 Å). These interactions stabilize 3D networks, influencing solubility and ligand-receptor binding . Polymorph analysis (e.g., monoclinic vs. triclinic forms) further explains solvent-dependent crystallization behaviors .

Advanced: What computational strategies resolve contradictions in biological activity data?

Answer:

Discrepancies in IC₅₀ values (e.g., HDAC inhibition vs. cytotoxicity) are addressed via:

- Molecular Dynamics Simulations : Assess binding mode stability of the carboxamide group in enzyme active sites (e.g., HDAC1 vs. HDAC6 selectivity) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated cytotoxicity .

- Docking Studies : Compare binding affinities across isoforms using software like AutoDock Vina, validating hypotheses from inconsistent assay results .

Basic: How is the compound’s stability evaluated under varying experimental conditions?

Answer:

Stability studies use:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal robustness) .

- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–10) to simulate physiological conditions .

- Light/Heat Stress Tests : Monitor degradation via HPLC over 72 hours under accelerated conditions (40°C, 75% humidity) .

Advanced: What strategies optimize ligand-receptor binding for targeted therapies?

Answer:

Structure-activity relationship (SAR) studies guide modifications:

- Bioisosteric Replacement : Substitute the pyrazine ring with triazine to modulate π-stacking interactions .

- Chelation Strategies : Introduce metal-binding groups (e.g., hydroxyl or thiol) for coordination with therapeutic metal ions (e.g., Ru(II) or Cu(II)) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance degradation of disease-specific proteins .

Basic: How is biological activity screened in vitro?

Answer:

Standard assays include:

- Enzyme Inhibition : HDAC activity measured via fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate cleavage) .

- Cell Viability (MTT/XTT) : Test anti-proliferative effects in cancer cell lines (e.g., leukemia HL-60 cells) .

- ROS Detection : Use DCFH-DA probes to quantify oxidative stress induction .

Advanced: How do isotopic labeling studies trace metabolic pathways?

Answer:

¹⁴C or ²H labeling of the pyrazine ring or aminophenyl group enables:

- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

- Autoradiography : Map tissue distribution in rodent models post-IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.